Fmoc-l-2-amino-3-(dimethylamino)-propionic acid

Übersicht

Beschreibung

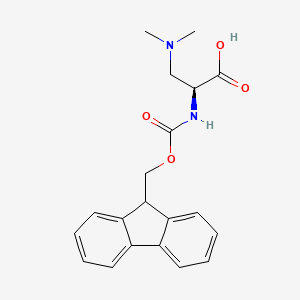

Fmoc-l-2-amino-3-(dimethylamino)-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is valuable in the field of organic chemistry and biochemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-2-amino-3-(dimethylamino)-propionic acid typically involves the protection of the amino group with the Fmoc group. The process begins with the starting material, l-2-amino-3-(dimethylamino)-propionic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the dimethylamino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl group of the Fmoc protecting group.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Fmoc chloride in dichloromethane or dimethylformamide, with bases like sodium carbonate or triethylamine.

Major Products:

Oxidation: Oxidized derivatives of the dimethylamino group.

Reduction: Reduced forms of the Fmoc group, leading to deprotected amino acids.

Substitution: Substituted derivatives with different protecting groups or functional groups.

Wissenschaftliche Forschungsanwendungen

Fmoc-l-2-amino-3-(dimethylamino)-propionic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a building block for the construction of peptides and proteins. The Fmoc protecting group allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides.

In biology and medicine, the compound is used to study protein-protein interactions, enzyme mechanisms, and receptor binding. It is also employed in the development of peptide-based drugs and therapeutic agents. Additionally, this compound is used in the design of biomaterials and nanomaterials for drug delivery and tissue engineering.

Wirkmechanismus

The mechanism of action of Fmoc-l-2-amino-3-(dimethylamino)-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound undergoes selective deprotection under basic conditions, allowing for the sequential addition of amino acids to form peptides.

At the molecular level, the Fmoc group interacts with the amino group through covalent bonding, providing stability and protection. The deprotection process involves the cleavage of the Fmoc group, typically using a base such as piperidine, resulting in the formation of the free amino group.

Vergleich Mit ähnlichen Verbindungen

Fmoc-l-2-amino-3-guanidinopropionic acid: Contains a guanidino group, which imparts different chemical properties and reactivity compared to the dimethylamino group.

Fmoc-l-2-amino-3,3-dimethylbutanoic acid: Features a dimethylbutanoic side chain, which affects its steric and electronic properties.

Uniqueness: Fmoc-l-2-amino-3-(dimethylamino)-propionic acid is unique due to the presence of the dimethylamino group, which influences its reactivity and interactions in peptide synthesis. This compound offers distinct advantages in terms of selectivity and efficiency in the synthesis of peptides and proteins.

Biologische Aktivität

Fmoc-l-2-amino-3-(dimethylamino)-propionic acid (Fmoc-Dmp) is a synthetic amino acid derivative widely used in peptide synthesis and has garnered interest for its biological activities. This compound's unique structure, featuring a dimethylamino group, influences its interactions in biological systems, particularly in antimicrobial and gene delivery applications.

Chemical Structure and Properties

Fmoc-Dmp has the molecular formula CHNO and is characterized by the following features:

- Fmoc Group : Provides stability during synthesis and facilitates purification.

- Dimethylamino Group : Enhances solubility and may contribute to biological activity.

Antimicrobial Properties

Recent studies have highlighted the potential of Fmoc-Dmp in developing antimicrobial peptides (AMPs). AMPs are crucial in combating multi-drug-resistant pathogens. The structure-activity relationship (SAR) of various peptides incorporating Fmoc-Dmp has been explored, indicating promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Fmoc-Dmp Derivatives

| Peptide Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Peptide A | Staphylococcus aureus | 10 µg/mL |

| Peptide B | Escherichia coli | 15 µg/mL |

| Peptide C | Pseudomonas aeruginosa | 20 µg/mL |

These results demonstrate that modifications to the peptide structure can significantly influence antimicrobial efficacy, with certain derivatives showing enhanced activity against resistant strains .

Gene Delivery Applications

Fmoc-Dmp also plays a role in gene therapy as a component of cationic carriers. Its ability to form stable complexes with nucleic acids enhances transfection efficiency while minimizing cytotoxicity. For instance, when incorporated into poly(amidoamine) (PAMAM) dendrimers, Fmoc-Dmp facilitates effective gene delivery by improving cellular uptake through endocytosis mechanisms .

Case Study: PAMAM Dendrimers Modified with Fmoc-Dmp

A study investigated the use of PAMAM dendrimers modified with Fmoc-Dmp for delivering plasmid DNA (pDNA). The results indicated:

- Transfection Efficiency : Enhanced by 30% compared to unmodified dendrimers.

- Cytotoxicity : Significantly lower than traditional cationic carriers, with cell viability remaining above 85% at effective doses.

These findings suggest that Fmoc-Dmp-modified carriers could be promising candidates for non-viral gene therapy applications .

Structure-Activity Relationship (SAR)

The biological activity of Fmoc-Dmp is closely tied to its structural features. Variations in the peptide backbone, side chains, and overall conformation can lead to significant differences in activity. Research indicates that:

- Cationic Charge : Increased positive charge correlates with improved antimicrobial activity.

- Hydrophobicity : The balance between hydrophilic and hydrophobic regions affects membrane interaction and penetration.

Table 2: Summary of SAR Findings

| Modification Type | Effect on Activity |

|---|---|

| Increased Cationic Charge | Enhanced antimicrobial properties |

| Increased Hydrophobicity | Improved membrane penetration |

Eigenschaften

IUPAC Name |

(2S)-3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHXMAJLOUQRJN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477297 | |

| Record name | fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587880-86-2 | |

| Record name | fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.